
7-Bromo-3-hydroxyisoindolin-1-one
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Overview
Description
7-Bromo-3-hydroxyisoindolin-1-one is a heterocyclic compound with the molecular formula C8H6BrNO2. It is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 3rd position on the isoindolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-hydroxyisoindolin-1-one can be achieved through several methods. One efficient method involves the copper-catalyzed reaction of 2-iodobenzamide derivatives with substituted benzyl cyanides in the presence of CuCl and cesium carbonate in DMSO . Another approach utilizes ultrasonic irradiation to prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides, which is noted for its high efficiency and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and sustainable practices, such as ultrasonic irradiation, are likely to be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-hydroxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products Formed: The major products formed from these reactions include various substituted isoindolinones, which can have different functional groups replacing the bromine atom or modifying the hydroxyl group .
Scientific Research Applications
7-Bromo-3-hydroxyisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 7-Bromo-3-hydroxyisoindolin-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3-Hydroxyisoindolin-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-3-hydroxyisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
7-Fluoro-3-hydroxyisoindolin-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Uniqueness: 7-Bromo-3-hydroxyisoindolin-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and drug development .
Properties
IUPAC Name |
7-bromo-3-hydroxy-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,7,11H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKKLQQRXDXCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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